molecular formula C15H16FNO2 B3341511 N-(2-Fluorobenzyl)-3,5-dimethoxyaniline CAS No. 1021097-73-3

N-(2-Fluorobenzyl)-3,5-dimethoxyaniline

Cat. No. B3341511
CAS RN: 1021097-73-3
M. Wt: 261.29 g/mol
InChI Key: ZBUWENAVQGXMNY-UHFFFAOYSA-N
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Description

“N-(2-Fluorobenzyl)-3,5-dimethoxyaniline” is likely a complex organic compound. It seems to contain a fluorobenzyl group and a dimethoxyaniline group, suggesting that it might have applications in fields like medicinal chemistry or materials science .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through methods like nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of “this compound” would depend on its exact structure. The presence of the fluorobenzyl and dimethoxyaniline groups suggests that it might undergo reactions like electrophilic aromatic substitution or nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its molecular structure. These might include its melting point, boiling point, solubility, and stability .

Mechanism of Action

The mechanism of action of “N-(2-Fluorobenzyl)-3,5-dimethoxyaniline” would depend on its intended use. For example, if it’s a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards of “N-(2-Fluorobenzyl)-3,5-dimethoxyaniline” would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “N-(2-Fluorobenzyl)-3,5-dimethoxyaniline” would depend on its properties and potential applications. It could be explored for uses in fields like medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3,5-dimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-18-13-7-12(8-14(9-13)19-2)17-10-11-5-3-4-6-15(11)16/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUWENAVQGXMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NCC2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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